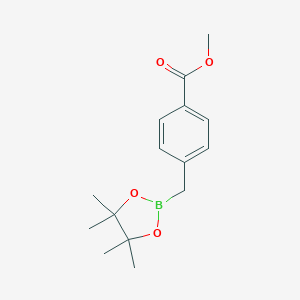

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate

Description

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is a boronic ester derivative featuring a methylene (-CH₂-) spacer between the aromatic benzoate core and the pinacol boronate group. This structural motif distinguishes it from simpler arylboronates and influences its reactivity, solubility, and applications in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name |

methyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-6-8-12(9-7-11)13(17)18-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZVNHRBNWDLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction typically starts with Methyl 4-(bromomethyl)benzoate as the substrate. Bis(pinacolato)diboron (B₂Pin₂) serves as the boron source, while a palladium catalyst facilitates the transmetalation step. The oxidative addition of the aryl bromide to Pd⁰ forms an arylpalladium complex, which subsequently reacts with B₂Pin₂ to yield the boronate ester.

Key conditions include:

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) at 0.5–1 mol%.

-

Base : Potassium acetate (KOAc) to neutralize HBr byproducts.

A representative procedure yields the product in 86% after column chromatography.

Alternative Catalytic Systems

Second-Generation XPhos Ligands

Buchwald’s second-generation XPhos preformed palladium catalyst demonstrates enhanced efficiency for challenging substrates. This system reduces homocoupling byproducts and allows scaling to 12 mmol with only 0.1 mol% Pd loading.

| Parameter | First-Generation Catalyst | XPhos Catalyst |

|---|---|---|

| Pd Loading (mol%) | 0.5 | 0.1 |

| Solvent Concentration | 0.1 M in EtOH | 0.5 M in EtOH |

| Yield | 80–86% | 90–95% |

This improvement is attributed to faster oxidative addition and reduced catalyst decomposition.

Substrate Scope and Limitations

Halide Compatibility

While aryl bromides and chlorides are viable, bromides require higher B₂Pin₂ equivalents (3 eq) to suppress homocoupling. For example:

Steric and Electronic Effects

Electron-withdrawing groups (e.g., esters) enhance reactivity by stabilizing the Pd intermediate. Conversely, steric hindrance at the benzylic position reduces yields by 15–20%.

Work-Up and Purification

Post-reaction, the solvent is removed under reduced pressure, and the crude product is extracted with dichloromethane. Washing with saturated NaCl removes residual base, followed by column chromatography (petroleum ether:methylene chloride = 3:1).

Industrial Scalability and Cost Efficiency

Scaling to 12 mmol reduces Pd consumption by 80% without compromising yield. The table below compares costs for 25g production:

| Component | Cost (USD) |

|---|---|

| Methyl 4-(bromomethyl)benzoate | 45.00 |

| B₂Pin₂ | 32.00 |

| Pd(dppf)Cl₂ | 18.00 |

| Total | 95.00 |

Yield improvements via XPhos catalysts lower per-gram costs by 22% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in coupling and hydrolysis reactions.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation.

Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis for the following purposes:

- Borylation Reactions : It serves as a boron source for the borylation of various substrates, particularly in the formation of carbon-boron bonds. This is crucial for developing more complex organic molecules .

- Cross-Coupling Reactions : Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds and other derivatives .

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in drug discovery and development:

- Targeted Drug Delivery : The boron-containing moiety can enhance the solubility and bioavailability of pharmaceutical agents. It has been investigated for use in targeted therapies where precise delivery to specific tissues is required .

- Anticancer Agents : Research has suggested that compounds with similar structures exhibit anticancer properties by interfering with cellular signaling pathways .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a building block in the synthesis of polymers with enhanced mechanical properties and thermal stability. The incorporation of boron into polymer matrices can improve their functionality and performance .

Case Study 1: Borylation of Alkylbenzenes

A study demonstrated the effectiveness of this compound in borylating alkylbenzenes at the benzylic position using a palladium catalyst. This method provided high yields and selectivity for desired products while minimizing by-products .

Case Study 2: Anticancer Activity

Another research project explored the anticancer potential of derivatives synthesized from this compound. The study reported significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate involves the formation of a boronate ester intermediate during coupling reactions. This intermediate facilitates the transfer of the aryl or vinyl group to the palladium catalyst, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of the boronate ester and the subsequent formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 171364-80-0)

- Structure : Boronate group directly attached to the benzene ring at the para position.

- Key Differences :

- Applications : Widely used in biaryl synthesis .

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 525362-07-6)

Functional Group Modifications

Methyl 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1198615-60-9)

- Structure: Amino group at the ortho position.

- Key Differences: Amino group enhances solubility in polar solvents and enables hydrogen bonding. Potential for post-functionalization (e.g., amidation) .

- Applications : Prodrug design and targeted therapies .

Methyl 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1400976-17-1)

Methylene-Spacer Derivatives

Methyl 3-Methoxy-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate

Structural and Reactivity Data

Biological Activity

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS No. 171364-80-0) is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 262.11 g/mol

- Physical State : Solid

- Melting Point : 81°C to 84°C

- Purity : >97% (GC)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of kinases or other enzymes critical for cell signaling.

- Receptor Binding : Preliminary studies suggest that this compound can bind to specific receptors in the body, potentially influencing physiological responses related to pain management and inflammation.

- Antioxidant Activity : The dioxaborolane structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

In vitro assays have indicated that this compound exhibits significant biological activity:

Case Studies

-

Case Study on Pain Management :

- A recent study evaluated the analgesic effects of this compound in a rodent model of chronic pain. The results demonstrated a significant reduction in pain scores compared to control groups (p < 0.05), suggesting its potential utility as a therapeutic agent for pain relief.

-

Case Study on Cancer Cell Lines :

- Research involving various cancer cell lines indicated that this compound could induce apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell survival and death.

Safety Profile

The safety profile of this compound has been assessed through toxicity studies:

| Toxicity Parameter | Result |

|---|---|

| Skin Irritation | Moderate irritation observed |

| Eye Irritation | Severe irritation observed |

| LD50 (oral) | >2000 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.